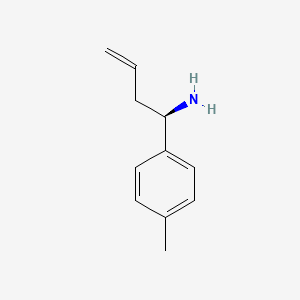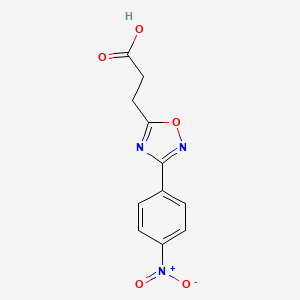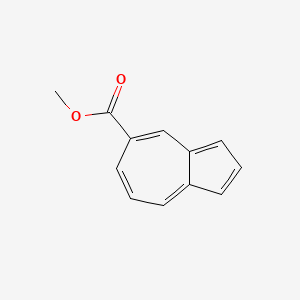
4-Cyclohexyl-2-methylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyclohexyl-2-methylbenzoic acid is an organic compound characterized by a cyclohexyl group attached to a benzoic acid moiety with a methyl substituent at the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclohexyl-2-methylbenzoic acid typically involves the Friedel-Crafts acylation of cyclohexylbenzene with acetyl chloride, followed by oxidation of the resulting ketone to the corresponding carboxylic acid. The reaction conditions often include the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and an oxidizing agent like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to optimize yield and efficiency. The use of advanced catalytic systems and environmentally benign oxidizing agents is also explored to minimize waste and reduce environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: 4-Cyclohexyl-2-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like sulfuryl chloride (SO2Cl2).
Major Products:
Oxidation: Formation of quinones or carboxylate salts.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of halogenated derivatives or other substituted benzoic acids.
Aplicaciones Científicas De Investigación
4-Cyclohexyl-2-methylbenzoic acid finds applications in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Cyclohexyl-2-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, influencing biochemical processes. Detailed studies on its binding affinity and molecular interactions are essential to understand its effects fully.
Comparación Con Compuestos Similares
2-Methylbenzoic acid: Lacks the cyclohexyl group, resulting in different physical and chemical properties.
4-Cyclohexylbenzoic acid: Lacks the methyl group, leading to variations in reactivity and applications.
4-Cyclohexyl-3-methylbenzoic acid: Positional isomer with different substitution pattern affecting its behavior.
Uniqueness: 4-Cyclohexyl-2-methylbenzoic acid is unique due to the specific positioning of the cyclohexyl and methyl groups, which influence its reactivity, solubility, and potential applications. Its structural features make it a valuable compound for targeted research and industrial applications.
Propiedades
Fórmula molecular |
C14H18O2 |
|---|---|
Peso molecular |
218.29 g/mol |
Nombre IUPAC |
4-cyclohexyl-2-methylbenzoic acid |
InChI |
InChI=1S/C14H18O2/c1-10-9-12(7-8-13(10)14(15)16)11-5-3-2-4-6-11/h7-9,11H,2-6H2,1H3,(H,15,16) |
Clave InChI |
HAWKUXIRHSYIDL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)C2CCCCC2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethyl 7-hydroxyimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13975484.png)
![[4-(Methoxymethoxymethyl)phenyl]boronic acid](/img/structure/B13975490.png)
![2-(Benzyloxy)-5-(6-methylpyridin-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B13975498.png)








